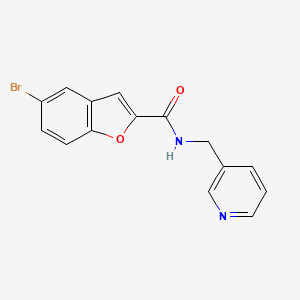
N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide, also known as EFPP, is a chemical compound that has been studied extensively in the field of medicinal chemistry. EFPP belongs to a class of compounds known as proline derivatives, which have been found to exhibit a wide range of biological activities. EFPP has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cancer cells. N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to inhibit the activity of enzymes such as matrix metalloproteinases (MMPs), which are involved in the invasion and metastasis of cancer cells. N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide has been found to have anti-inflammatory and neuroprotective effects. N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide has also been found to protect neurons from oxidative stress-induced damage, which is a common feature of many neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide for lab experiments is its high purity and stability. N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide can be synthesized in large quantities with high yield and purity, which makes it suitable for use in various in vitro and in vivo experiments. However, one of the limitations of N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide. One area of research is the development of more efficient synthesis methods for N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide, which could improve its availability for research and potential clinical use. Another area of research is the identification of the specific signaling pathways that are inhibited by N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide, which could provide insights into its mechanism of action and potential therapeutic applications. Additionally, more studies are needed to evaluate the safety and efficacy of N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide in preclinical and clinical settings.
Synthesemethoden
The synthesis of N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide involves the reaction of 4-ethylphenylalanine with 3-fluorobenzoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then coupled with proline to give N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide. This synthesis method has been optimized to yield high purity and high yield of N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide is in the treatment of cancer. N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy.
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-1-(3-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-2-14-8-10-17(11-9-14)22-19(24)18-7-4-12-23(18)20(25)15-5-3-6-16(21)13-15/h3,5-6,8-11,13,18H,2,4,7,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMYRTBBKDJFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-1-[(3-fluorophenyl)carbonyl]prolinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(dimethylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6012865.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6012870.png)
![N-{1-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6012888.png)
![1-[2-methoxy-5-({[2-(6-methyl-2-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6012894.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B6012902.png)



![(4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone](/img/structure/B6012924.png)
![2-(4-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B6012938.png)
![1-[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B6012939.png)
![1-(4-bromophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6012954.png)
![3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B6012956.png)